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Introduction

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of
aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a significant
advancement in the targeted therapy of primary aldosteronism and other conditions driven by
aldosterone excess, such as resistant hypertension.[2][3] Primary aldosteronism is a condition
characterized by the overproduction of the mineralocorticoid hormone aldosterone by the
adrenal glands, leading to sodium retention, potassium loss, and hypertension. Baxdrostat
offers a promising therapeutic approach by directly targeting the synthesis of aldosterone,
thereby addressing the root cause of the condition.

Mechanism of Action

Baxdrostat works by selectively inhibiting the enzyme aldosterone synthase (CYP11B2), which
is responsible for the final steps of aldosterone biosynthesis in the adrenal cortex. A key
advantage of Baxdrostat is its high selectivity for CYP11B2 over 113-hydroxylase (CYP11B1),
the enzyme responsible for the final step in cortisol synthesis. This selectivity, with a reported
ratio of 100:1, minimizes the risk of off-target effects on cortisol production, a significant
limitation of earlier-generation aldosterone synthase inhibitors. By inhibiting CYP11B2,
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Baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels, which

in turn helps to lower blood pressure and normalize potassium levels.
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Caption: Mechanism of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Research Applications

e Primary Aldosteronism: Baxdrostat is being investigated as a primary treatment for primary
aldosteronism, offering a targeted approach to reduce aldosterone production, lower blood
pressure, and correct hypokalemia.

o Resistant Hypertension: A significant portion of patients with resistant hypertension have
underlying aldosterone excess. Baxdrostat has shown efficacy in lowering blood pressure in
this patient population.

o Chronic Kidney Disease (CKD): The role of aldosterone in the progression of CKD is an
active area of research. Baxdrostat is being explored for its potential to mitigate aldosterone-
mediated kidney damage.

o Cardiovascular Disease: By reducing aldosterone levels and blood pressure, Baxdrostat may
offer cardiovascular protection and is being investigated for its role in heart failure
prevention.

Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Baxdrostat in

Healthy Volunteers

Parameter Value Reference

Time to Peak Plasma o
) Within 4 hours
Concentration (Tmax)

Mean Half-life (t%2) 26 to 31 hours

Dosing Regimen Once daily

Table 2: Efficacy of Baxdrostat in Lowering Systolic
Blood Pressure (SBP) in Clinical Trials
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. Placebo-
Change in
] . Corrected
Trial Population Dose SBP from . Reference
. Change in
Baseline
SBP
BrigHTN Resistant
] 0.5mg -12.1 mmHg -2.7 mmHg
(Phase 11) Hypertension
1mg -17.5 mmHg -8.1 mmHg
2 mg -20.3 mmHg -11.0 mmHg
Uncontrolled/
BaxHTN ]
Resistant 1mg -14.5 mmHg -8.7 mmHg
(Phase IlI) )
Hypertension
2 mg -15.7 mmHg -9.8 mmHg
Primary
SPARK ) N/A (Open-
Aldosteronis 2mg -29.5 mmHg
(Phase lla) label)
m
N/A (Open-
4 mg -24.4 mmHg
label)
N/A (Open-
8 mg -23.9 mmHg
label)

Table 3: Effect of Baxdrostat on Plasma Aldosterone
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Effect on
Trial Population Dose Plasma Reference
Aldosterone

Healthy 51% to 73%
Phase | =21.5mg _

Volunteers reduction
BrigHTN (Phase Resistant 0.5mg, 1 mg, 2 Dose-dependent
1)) Hypertension mg reduction

Uncontrolled/Res o
BaxHTN (Phase ] Significant
istant 1 mg, 2 mg )
1)) ) reduction
Hypertension

Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2)
Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of Baxdrostat on
human CYP11B2 in a cellular context.

Objective: To determine the IC50 value of Baxdrostat for the inhibition of aldosterone synthase.

Materials:

Human adrenal carcinoma cell line (e.g., NCI-H295R), which expresses CYP11B2.
o Cell culture medium and supplements.

» Baxdrostat.

e Substrate for aldosterone synthase (e.g., 11-deoxycorticosterone).

o Aldosterone ELISA kit or LC-MS/MS for quantification.

o Cell lysis buffer.

o Protein quantification assay (e.g., BCA).
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Methodology:

e Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach 80-90%
confluency.

o Compound Treatment: Prepare serial dilutions of Baxdrostat in culture medium. Replace the
medium in the cell culture plates with the medium containing different concentrations of
Baxdrostat or vehicle control. Pre-incubate for a specified time (e.g., 1 hour).

e Substrate Addition: Add the substrate (e.g., 11-deoxycorticosterone) to each well to initiate
the enzymatic reaction.

 Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified
incubator.

o Aldosterone Measurement: Collect the cell culture supernatant. Measure the concentration
of aldosterone produced using a validated aldosterone ELISA kit or by LC-MS/MS.

» Data Analysis: Normalize the aldosterone production to the vehicle control. Plot the
percentage of inhibition against the logarithm of Baxdrostat concentration. Calculate the
IC50 value using non-linear regression analysis.

Protocol 2: Clinical Trial Protocol for Baxdrostat in
Primary Aldosteronism (Generalized)

This protocol is a generalized representation based on the designs of the SPARK and other
clinical trials.

Objective: To evaluate the efficacy and safety of Baxdrostat in patients with primary
aldosteronism.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

Participant Population:
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« Inclusion Criteria: Adults (=18 years) with a confirmed diagnosis of primary aldosteronism,
and seated systolic blood pressure 2135 mmHg.

o Exclusion Criteria: Previous adrenalectomy, severe renal impairment (e.g., eGFR < 45
mL/min/1.73m?2), and serum potassium levels outside the range of 3.0-5.0 mmol/L.

Experimental Workflow:
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Caption: Generalized workflow for a clinical trial of Baxdrostat in primary aldosteronism.
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Treatment:

e Following a screening and washout period, eligible participants undergo a placebo run-in
phase.

» Participants are then randomized to receive either Baxdrostat (e.g., starting dose of 2 mg
once daily) or a matching placebo.

o Dose adjustments (up-titration) may be permitted based on blood pressure response and
tolerability.

e The double-blind treatment period typically lasts for 12 weeks.
Assessments:

e Primary Endpoint: Change from baseline in seated systolic blood pressure at the end of the
treatment period.

o Secondary Endpoints: Change in diastolic blood pressure, proportion of patients achieving
blood pressure control, change in plasma renin activity, and change in serum potassium
levels.

o Safety Assessments: Monitoring of adverse events, clinical laboratory values (with a focus
on serum potassium), vital signs, and electrocardiograms (ECGS).

Data Analysis:

e The primary efficacy analysis is typically performed on the modified intention-to-treat
population.

e An appropriate statistical model (e.g., ANCOVA) is used to compare the change in blood
pressure between the Baxdrostat and placebo groups, adjusting for baseline values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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